molecular formula C12H12BrN3O3S B6053259 2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B6053259
M. Wt: 358.21 g/mol
InChI Key: ZBLHJMCKAKMIKP-LHHJGKSTSA-N
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Description

2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as BDMBH, is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiazolidine-based compound that has shown promise in various biochemical and physiological assays.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro. It has been shown to inhibit the growth of bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that support tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its low toxicity and high solubility in aqueous solutions. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one limitation of using this compound is its limited stability in certain conditions, which may affect its activity and potency.

Future Directions

There are several future directions for research on 2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of interest is the development of this compound derivatives with enhanced activity and selectivity against specific targets. Another area of research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting compound is then treated with 2-bromoacetyl bromide to yield this compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-bromo-4,5-dimethoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties in various in vitro assays. This compound has also been tested for its cytotoxicity against cancer cell lines and has shown promising results. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Properties

IUPAC Name

(2Z)-2-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c1-18-9-3-7(8(13)4-10(9)19-2)5-14-16-12-15-11(17)6-20-12/h3-5H,6H2,1-2H3,(H,15,16,17)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLHJMCKAKMIKP-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN=C2NC(=O)CS2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/N=C\2/NC(=O)CS2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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